1,4,6,9-Tetrachlorodibenzothiophene
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Overview
Description
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is a chlorinated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 6, and 9 positions on the dibenzothiophene ring system. It has the molecular formula C₁₂H₄Cl₄S and a molecular weight of 322.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including:
Direct Chlorination: Dibenzothiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to introduce chlorine atoms at the desired positions.
Electrophilic Aromatic Substitution: This method involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst to achieve selective chlorination.
Industrial Production Methods
Industrial production of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydro derivatives
Substitution: Functionalized derivatives with various substituents replacing chlorine atoms
Scientific Research Applications
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of chlorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,6,9-Tetrachlorodibenzo[b,d]thiophene: Similar structure with chlorine atoms at different positions.
1,4,6,8-Tetrachlorodibenzo[b,d]thiophene: Another isomer with a different arrangement of chlorine atoms.
Dibenzothiophene: The parent compound without chlorine substitution.
Uniqueness
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This unique arrangement of chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Biological Activity
1,4,6,9-Tetrachlorodibenzothiophene (TCDT) is a chlorinated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of TCDT's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure featuring four chlorine atoms attached to a dibenzothiophene core. Its chemical formula is C12H4Cl4S, and it belongs to a class of compounds known for their environmental persistence and potential toxicity.
The biological activity of TCDT is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The presence of chlorine atoms facilitates interactions such as hydrogen bonding and halogen bonding, which can influence the compound's binding affinity. Key mechanisms include:
- Enzyme Inhibition : TCDT has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it affects cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics .
- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : TCDT can alter signaling pathways related to cell proliferation and differentiation, particularly in cancer cells .
Cytotoxicity
Research has indicated that TCDT exhibits cytotoxic effects on various cell lines. A study measured the cytotoxicity of TCDT against human hepatoma cells (Hepa 1) and found significant cell death at certain concentrations. The estimated EC50 values were approximately 75 nM, indicating a potent effect compared to other related compounds .
Enzyme Induction
TCDT's ability to induce aryl hydrocarbon hydroxylase (AHH) activity was evaluated in mouse hepatoma cell cultures. Compared to other compounds like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), TCDT showed lower induction potency but still confirmed its role as an environmental contaminant with biological implications .
Environmental Impact Assessment
A case study conducted on sediment samples from the Passaic River (NJ, USA) revealed that concentrations of TCDT were significantly higher than those of polychlorinated dibenzo-dioxins (PCDDs). The levels of TCDT were measured at approximately 3680 pg/g in sediments, highlighting its persistence in the environment and potential for bioaccumulation .
Toxicological Evaluation
In a toxicological evaluation involving aquatic organisms, TCDT was found to affect growth and reproduction rates in species such as fish and crustaceans. The study emphasized the need for further research on the ecological impacts of chlorinated aromatic compounds like TCDT .
Data Summary
Parameter | Value |
---|---|
Chemical Formula | C12H4Cl4S |
EC50 (Cytotoxicity) | ~75 nM |
AHH Induction Potency | Lower than TCDD |
Sediment Concentration | 3680 pg/g |
Properties
CAS No. |
134705-50-3 |
---|---|
Molecular Formula |
C12H4Cl4S |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,4,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |
InChI Key |
QSHZCXSHSWEQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl |
Origin of Product |
United States |
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